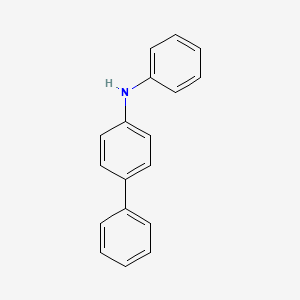

N-Phenyl-4-biphenylamine

Description

N-Phenyl-4-biphenylamine (CAS RN: 32228-99-2) is an aromatic amine with the molecular formula C₁₈H₁₅N and a molecular weight of 245.32–245.33 g/mol . Structurally, it consists of a biphenyl backbone substituted with a phenyl group at the para position of the terminal benzene ring via an amine linkage . Key properties include:

- Melting point: 111–115°C (reported range) .

- Density: 1.111 g/cm³ .

- Solubility: Soluble in toluene and other organic solvents .

- Storage: Stable at room temperature under inert conditions; sensitive to air and moisture .

It is primarily used in OLED materials and intermediates due to its electron-transport properties and structural rigidity . Commercial samples typically have >98% purity, with prices ranging from ¥690/500 mg to ¥1050/25 g, depending on supplier and quantity .

Properties

IUPAC Name |

N,4-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)19-17-9-5-2-6-10-17/h1-14,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNUPJXMDOFFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517752 | |

| Record name | N-Phenyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32228-99-2 | |

| Record name | N-Phenyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-[1,1'-biphenyl]-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenyl-4-biphenylamine can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromobiphenyl with aniline in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale coupling reactions using similar methodologies. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-4-biphenylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted biphenyl compounds .

Scientific Research Applications

N-Phenyl-4-biphenylamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and organic semiconductors.

Biology: Research studies utilize this compound to investigate its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: this compound is employed in the production of organic electrical devices and materials science

Mechanism of Action

The mechanism of action of N-Phenyl-4-biphenylamine involves its interaction with molecular targets and pathways. It can act as an electron donor or acceptor, facilitating various redox reactions. The compound’s structure allows it to participate in π-π interactions, which are crucial for its role in organic semiconductors and other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-Phenyl-4-biphenylamine with structurally or functionally related aromatic amines, focusing on physical properties , reactivity , and applications .

Table 1: Physical and Chemical Properties

Key Structural and Functional Differences

4'-Chloro-N,N-diphenyl-4-biphenylamine (CAS 880800-25-9)

- Structure : Contains a chlorine atom at the 4' position and two phenyl groups on the amine .

- Impact : Chlorine’s electron-withdrawing nature enhances oxidative stability and alters electronic properties, making it suitable for specialized electronic materials .

4-Phenyl-N-[4-(phenylazo)phenyl]-N-(4-phenylphenyl)aniline

- Structure : Incorporates an azo (-N=N- ) group .

- Impact : Azo groups confer chromophoric properties , enabling applications in dyes or photoresponsive materials .

Diphenyl(p-methylphenyl)amine Structure: Features a methyl group on one phenyl ring . Impact: The electron-donating methyl group improves solubility in non-polar solvents, favoring use in organic semiconductors .

Reactivity Comparison

- This compound : Undergoes electrophilic substitution at the aromatic rings; amine group participates in coordination chemistry .

- Chloro-substituted analog : Chlorine enables nucleophilic substitution or cross-coupling reactions (e.g., Suzuki) for functionalization .

- Azo derivative : Redox-active azo group allows for reversible reduction-oxidation cycles, useful in sensors or smart materials .

Application Domains

Biological Activity

N-Phenyl-4-biphenylamine (NPBPA) is an organic compound belonging to the class of biphenylamines, which has garnered attention due to its potential biological activities. This article explores the biological activity of NPBPA, including its carcinogenic potential, metabolic pathways, and associated case studies.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure, which consists of two phenyl groups connected by an amine group. Its chemical formula is and it has a molecular weight of approximately 253.32 g/mol. The compound is primarily studied for its role as an intermediate in dye production and as a rubber antioxidant.

Metabolic Pathways

The metabolism of NPBPA involves several enzymatic processes that can lead to the formation of reactive metabolites. These metabolites are capable of forming DNA adducts, which are implicated in the carcinogenicity of the compound.

- Cytochrome P450 Enzymes : The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP1A2, which catalyze the N-hydroxylation of NPBPA. This reaction leads to the formation of N-hydroxy derivatives that can further undergo O-acetylation.

- Formation of DNA Adducts : The N-hydroxy derivative can bind covalently to DNA, primarily targeting deoxyguanosine. This binding is associated with increased mutation rates and subsequent tumor development, particularly in the urinary bladder and liver tissues in animal models .

Carcinogenic Potential

Numerous studies have evaluated the carcinogenic potential of NPBPA. A notable case study examined the dose-response relationship between DNA adduct levels and tumor incidence in female mice, revealing a significant correlation between exposure levels and liver tumor development .

Table 1: Summary of Carcinogenic Studies on NPBPA

Toxicity Assessments

Toxicological evaluations have indicated that NPBPA exhibits genotoxic properties, with studies showing that it can induce oxidative stress leading to cellular damage. The compound's effects on cellular proliferation and apoptosis have also been documented, emphasizing its role as a potential toxicant in various biological systems .

Q & A

Q. What are the established synthesis routes for N-Phenyl-4-biphenylamine, and how can reaction conditions be optimized for purity?

Methodological Answer: this compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination, leveraging aryl halides and aniline derivatives. Key parameters for optimization include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve yield in cross-coupling reactions .

- Temperature control : Reactions often require heating (80–120°C) to overcome activation barriers while avoiding decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from toluene ensures ≥98% purity, as verified by GC analysis .

Q. Which characterization techniques are critical for verifying this compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms aromatic proton environments and amine linkage (e.g., δ 7.2–7.8 ppm for biphenyl protons) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities (<2%) .

- Melting Point Analysis : A sharp melting point (111–115°C) indicates crystalline purity .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 245.32 ([M+H]⁺) validates molecular weight .

Q. How do physicochemical properties (e.g., LogP, PSA) influence this compound’s applicability in materials science?

Methodological Answer:

- LogP (5.17) : High lipophilicity suggests utility in hydrophobic matrices (e.g., OLED layers) but may limit aqueous solubility .

- Polar Surface Area (PSA, 12.03 Ų) : Low PSA favors non-polar interactions, making it suitable for organic semiconductors .

- Solubility : Limited solubility in polar solvents (e.g., water) necessitates toluene or THF for processing .

Advanced Research Questions

Q. How can researchers design stability studies for this compound under varying environmental conditions?

Methodological Answer:

- Oxidative Stability : Expose samples to air/light and monitor degradation via HPLC or FTIR. Store under inert gas (N₂/Ar) to prevent oxidation .

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C identifies decomposition thresholds. Melting point consistency (113°C) indicates thermal resilience .

- Humidity Testing : Accelerated aging at 40–80% relative humidity reveals hygroscopicity trends .

Q. What electrochemical properties make this compound suitable for OLED applications, and how are they measured?

Methodological Answer:

- HOMO/LUMO Levels : Determine via cyclic voltammetry (CV) in anhydrous acetonitrile. Typical HOMO ≈ -5.2 eV, aligning with hole-transport layers in OLEDs .

- Charge Carrier Mobility : Time-of-flight (TOF) measurements quantify mobility (~10⁻⁴ cm²/V·s), critical for device efficiency .

- Luminescence Quenching : UV-Vis and fluorescence spectroscopy assess exciton recombination efficiency .

Q. How can computational modeling (e.g., DFT, MD simulations) predict this compound’s behavior in supramolecular systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (bandgap, dipole moment) to predict optoelectronic performance .

- Molecular Dynamics (MD) : Simulate packing behavior in thin films to optimize OLED layer morphology .

- Docking Studies : Model interactions with biomolecules for potential biosensing applications .

Q. What strategies resolve contradictions in reported data (e.g., conflicting solubility or reactivity profiles)?

Methodological Answer:

- Systematic Reproducibility Checks : Replicate experiments using standardized protocols (e.g., IUPAC guidelines) .

- Cross-Validation : Compare results across multiple techniques (e.g., HPLC vs. GC for purity) .

- Meta-Analysis : Aggregate data from peer-reviewed studies to identify outliers or contextual factors (e.g., solvent grade, humidity) .

Q. How is this compound utilized in studying non-covalent interactions for supramolecular chemistry?

Methodological Answer:

Q. What in vitro assays are appropriate for preliminary toxicity assessment of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.